molecular formula C16H22ClNO5 B8212919 (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

Cat. No.: B8212919
M. Wt: 343.80 g/mol
InChI Key: UEBHRPQYHPMZMU-ZDUSSCGKSA-N
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Description

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxyphenyl group adds to its versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate typically involves the following steps:

    Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the ester: The protected amine is then reacted with (S)-2-chloromethyl-3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Deprotection: The major product is the free amine derivative of the compound.

Scientific Research Applications

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Chloromethyl group: Acts as a reactive site for nucleophilic substitution.

    Boc-protected amine: Provides stability during synthetic transformations and can be deprotected to reveal the active amine.

    Methoxyphenyl group: Contributes to the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-Chloromethyl 2-amino-3-(4-methoxyphenyl)propanoate: Lacks the Boc protecting group, making it less stable during certain reactions.

    (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but without the methoxy group, affecting its reactivity and applications.

Uniqueness

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is unique due to the combination of its chiral center, Boc-protected amine, and methoxyphenyl group, which together enhance its versatility and utility in various chemical and biological applications .

Properties

IUPAC Name

chloromethyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO5/c1-16(2,3)23-15(20)18-13(14(19)22-10-17)9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBHRPQYHPMZMU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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